molecular formula C25H24FN3O5S B14122111 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14122111
M. Wt: 497.5 g/mol
InChI Key: PPDYHTXOIKEXFF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a substituted acetamide moiety. The molecule includes a 4-fluorobenzyl group at position 3 of the pyrimidine ring and a 3,4-dimethoxyphenethyl chain attached via an acetamide linker.

The compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as inferred from analogous procedures in the literature (e.g., K₂CO₃-mediated coupling in anhydrous DMF under inert atmospheres) . Its IUPAC name and registry numbers (e.g., RN: MFCD16637043) confirm its identity in chemical databases .

Properties

Molecular Formula

C25H24FN3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24FN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-28-19-10-12-35-23(19)24(31)29(25(28)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30)

InChI Key

PPDYHTXOIKEXFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, modes of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

C17H20FNO2\text{C}_{17}\text{H}_{20}\text{F}\text{N}\text{O}_{2}

It features a thieno[3,2-d]pyrimidine core which is known for various biological activities including anticancer and anti-inflammatory effects. The presence of methoxy and fluorobenzyl groups enhances its pharmacological profile.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer effects. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation. One study reported IC50 values indicating effective inhibition of tumor growth in breast and lung cancer models .
  • Mechanism of Action : The compound appears to function through the inhibition of specific kinases involved in cancer cell signaling pathways. This includes targeting the PI3K/AKT pathway which is crucial for cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:

  • In Vivo Models : Animal studies have demonstrated that it can reduce inflammation markers in models of arthritis and other inflammatory diseases. The observed reduction in cytokine levels suggests a mechanism involving modulation of immune responses .

Case Studies

  • Breast Cancer Model : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
  • Inflammatory Bowel Disease (IBD) : In models of IBD, administration of the compound led to significant improvements in clinical scores and histological assessments of colonic inflammation .

Table 1: Biological Activity Summary

Activity TypeModelIC50/EffectReference
AnticancerMCF-7 (Breast)IC50 = 15 µM
AnticancerA549 (Lung)IC50 = 12 µM
Anti-inflammatoryArthritis ModelReduction in IL-6 levels
Anti-inflammatoryIBD ModelImprovement in histology

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural features, synthesis, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine 4-Fluorobenzyl, 3,4-dimethoxyphenethyl Likely alkylation of pyrimidine with acetamide linker Kinase inhibition, anticancer (inferred from fluorinated and heterocyclic motifs)
N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidinylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl, sulfanyl-acetamide K₂CO₃-mediated coupling in acetone Anticancer, antimicrobial (common for sulfur-containing heterocycles)
2-[5-Fluoro-2,4-dioxo-pyrimidinyl]-N-(pyridinyl)acetamide Pyrimidine 5-Fluorouracil (5-FU) derivative, pyridinyl Reaction with Ru(II)-cymene complexes DNA intercalation, antitumor (demonstrated in Ru-based complexes)
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-pyridinylacetamide Pyridine Propylacetamido, dimethoxyphenethyl Multicomponent reaction (aldehyde, amine, acetic acid) Unknown, but pyridine derivatives often target CNS or inflammatory pathways
2-(4-Dichlorophenyl-pyrimidinylamino)-N-phenylacetamide Pyrimidine Dichlorophenyl, phenylamino IR/NMR-confirmed synthesis Antimicrobial (common for chlorinated aromatics)

Key Structural and Functional Insights

This feature is critical for binding to ATP pockets in kinases . Sulfur-containing analogs (e.g., ) exhibit improved lipophilicity and redox activity, which may enhance membrane permeability but increase metabolic instability .

Substituent Effects :

  • The 4-fluorobenzyl group in the target compound likely improves target affinity compared to 2-fluorobenzyl derivatives (), as para-substitution optimizes steric and electronic interactions with hydrophobic enzyme pockets .
  • The 3,4-dimethoxyphenethyl chain may enhance bioavailability by balancing solubility (methoxy groups) and rigidity (aromatic ring) .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for fluorinated pyrimidines (e.g., alkylation in DMF with K₂CO₃) but requires precise control to avoid regioisomerism .
  • In contrast, multicomponent reactions () simplify synthesis but yield less structurally complex products .

Biological Implications :

  • Fluorine and methoxy groups are associated with improved pharmacokinetics and target selectivity in kinase inhibitors .
  • Metal complexes () show distinct mechanisms (e.g., DNA intercalation) but face challenges in toxicity and stability compared to purely organic analogs .

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